6-Methoxy-2-(piperazin-1-yl)quinoline-3-carbonitrile 6-Methoxy-2-(piperazin-1-yl)quinoline-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1018618-05-7
VCID: VC8038399
InChI: InChI=1S/C15H16N4O/c1-20-13-2-3-14-11(9-13)8-12(10-16)15(18-14)19-6-4-17-5-7-19/h2-3,8-9,17H,4-7H2,1H3
SMILES: COC1=CC2=CC(=C(N=C2C=C1)N3CCNCC3)C#N
Molecular Formula: C15H16N4O
Molecular Weight: 268.31 g/mol

6-Methoxy-2-(piperazin-1-yl)quinoline-3-carbonitrile

CAS No.: 1018618-05-7

Cat. No.: VC8038399

Molecular Formula: C15H16N4O

Molecular Weight: 268.31 g/mol

* For research use only. Not for human or veterinary use.

6-Methoxy-2-(piperazin-1-yl)quinoline-3-carbonitrile - 1018618-05-7

Specification

CAS No. 1018618-05-7
Molecular Formula C15H16N4O
Molecular Weight 268.31 g/mol
IUPAC Name 6-methoxy-2-piperazin-1-ylquinoline-3-carbonitrile
Standard InChI InChI=1S/C15H16N4O/c1-20-13-2-3-14-11(9-13)8-12(10-16)15(18-14)19-6-4-17-5-7-19/h2-3,8-9,17H,4-7H2,1H3
Standard InChI Key QYNOAFJJKICLPC-UHFFFAOYSA-N
SMILES COC1=CC2=CC(=C(N=C2C=C1)N3CCNCC3)C#N
Canonical SMILES COC1=CC2=CC(=C(N=C2C=C1)N3CCNCC3)C#N

Introduction

Structural and Chemical Characteristics

Molecular Architecture

6-Methoxy-2-(piperazin-1-yl)quinoline-3-carbonitrile features a quinoline core substituted at positions 2, 3, and 6. The quinoline scaffold is modified by:

  • A piperazine ring at position 2, enabling hydrogen bonding and interactions with biological targets.

  • A cyano group at position 3, contributing to electronic polarization and metabolic stability.

  • A methoxy group at position 6, influencing solubility and steric interactions.

The molecular formula is C15_{15}H15_{15}N5_{5}O (molecular weight: 281.32 g/mol), with a planar quinoline system and a flexible piperazine moiety .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 6-methoxy-2-(piperazin-1-yl)quinoline-3-carbonitrile likely involves:

Nucleophilic Aromatic Substitution

A 2-chloroquinoline-3-carbonitrile precursor reacts with piperazine under reflux in acetonitrile or DMF, analogous to methods for 4-piperazinyl derivatives . For example:

2-Chloro-6-methoxyquinoline-3-carbonitrile + PiperazineΔ,ACN6-Methoxy-2-(piperazin-1-yl)quinoline-3-carbonitrile\text{2-Chloro-6-methoxyquinoline-3-carbonitrile + Piperazine} \xrightarrow{\Delta, \text{ACN}} \text{6-Methoxy-2-(piperazin-1-yl)quinoline-3-carbonitrile}

Reaction conditions (e.g., 75–80°C for 2–3 hours) and stoichiometric excess of piperazine (2–4 eq.) maximize yield .

Intermediate Isolation

Purification often involves column chromatography (e.g., DCM/MeOH gradients) or recrystallization from methanol/water mixtures, achieving >85% purity .

Analytical Characterization

  • 1^1H NMR: Expected signals include:

    • δ 3.1–3.6 ppm (piperazine CH2_2 groups).

    • δ 4.0 ppm (OCH3_3).

    • δ 7.5–8.6 ppm (quinoline aromatic protons) .

  • 13^{13}C NMR: Peaks at δ 115–120 ppm (C≡N), δ 155–160 ppm (quinoline C-2), and δ 55 ppm (OCH3_3) .

  • HRMS: Molecular ion [M+H]+^+ at m/z 282.1352 (calculated for C15_{15}H16_{16}N5_{5}O) .

Applications in Materials Science

Luminescent Materials

Quinoline derivatives exhibit tunable fluorescence. The cyano group at C-3 enhances electron-withdrawing capacity, shifting emission to longer wavelengths (λem_{em} ∼450–500 nm) .

Coordination Chemistry

The piperazine nitrogen atoms can coordinate to transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}), forming complexes with potential catalytic or sensing applications .

Challenges and Future Directions

  • Synthetic Yield Optimization: Current routes for analogs report yields of 70–88%; microwave-assisted synthesis may improve efficiency .

  • Toxicity Profiling: Piperazine-containing compounds require evaluation of hERG inhibition and genotoxicity .

  • Crystallography: Single-crystal X-ray data are needed to confirm conformation and packing interactions.

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